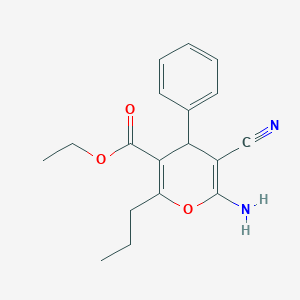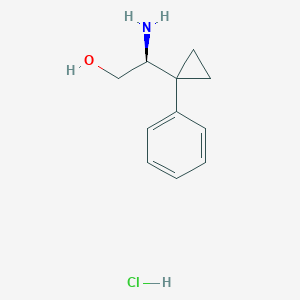
ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate, has been analyzed. The pyran ring of this compound is almost planar .Physical and Chemical Properties Analysis
The physical and chemical properties of “ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate” are not well-documented .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylates have been synthesized through various methods, demonstrating their versatility in organic chemistry. Kumar et al. (2014) developed a three-component synthetic protocol using water as a solvent, highlighting an environmentally friendly approach to synthesizing these compounds. Their study also included structural analysis through IR, NMR, and X-ray structural analysis, revealing the flattened-boat conformation of the pyran ring in these compounds (Kumar et al., 2014).
Theoretical Characterization and Supra-molecular Assemblies
Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate. Their study utilized DFT calculations to analyze the interesting supra-molecular assemblies formed in the solid state. They identified classical H-bonds, π–stacking interactions, and unconventional π–hole interactions in these compounds (Chowhan et al., 2020).
Ultrasound-Assisted Synthesis
Kumbhani et al. (2022) explored an ultrasound-assisted synthesis of these pyran derivatives, emphasizing the one-pot multi-component reaction's efficiency. This method highlights the use of simple chemicals, less reaction time, and good yields, showcasing an economically friendly approach (Kumbhani et al., 2022).
Reactions with Other Chemicals
Several studies have explored the reactivity of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate with various chemicals. For instance, Hai et al. (2017) synthesized these compounds and then reacted them with chloroacetyl chloride, revealing insights into their chemical reactivity and potential for further derivative synthesis (Hai et al., 2017).
Crystal Structure Analysis
The crystal structure of similar derivatives has been determined, providing insights into their molecular geometry and interactions. Kumar et al. (2018) analyzed the crystal structure of a closely related compound, which revealed details about the conformation and hydrogen interactions within these molecules (Kumar et al., 2018).
Conversion into Diverse Derivatives
Harb et al. (1989) demonstrated the conversion of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylates into various derivatives, showcasing the compound's versatility and potential for creating a range of different molecules (Harb et al., 1989).
Applications in Corrosion Inhibition
Saranya et al. (2020) investigated the use of pyran derivatives as corrosion inhibitors, finding that these compounds effectively mitigated corrosion in specific environments. This application demonstrates the potential industrial use of these molecules in protecting metals against corrosion (Saranya et al., 2020).
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-14-16(18(21)22-4-2)15(12-9-6-5-7-10-12)13(11-19)17(20)23-14/h5-7,9-10,15H,3-4,8,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFDAQVLCSFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2749480.png)
![2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2749481.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)


![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)


